molecular formula C10H8ClNO B13675798 4-Chloro-5-methoxyisoquinoline

4-Chloro-5-methoxyisoquinoline

Cat. No.: B13675798
M. Wt: 193.63 g/mol
InChI Key: QRSZSZKZFVDDSF-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is part of the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyisoquinoline typically involves the chlorination and methoxylation of isoquinoline derivatives. One common method includes the use of 4-chloro-2,5-dimethoxyaniline as a starting material. This compound is subjected to a series of reactions, including nitration, reduction, and chlorination, to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving catalytic reactions and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, similar compounds have been shown to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin .

Comparison with Similar Compounds

Comparison: 4-Chloro-5-methoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-5-methoxyisoquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3

InChI Key

QRSZSZKZFVDDSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=CC(=C21)Cl

Origin of Product

United States

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